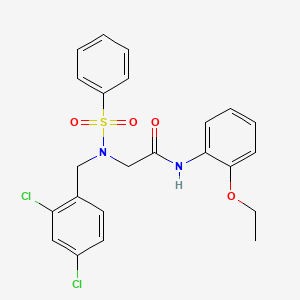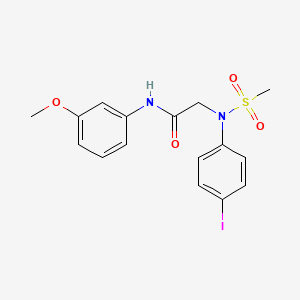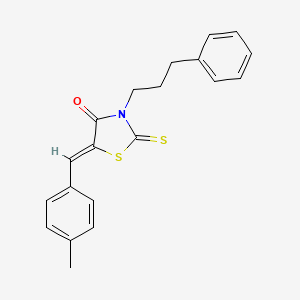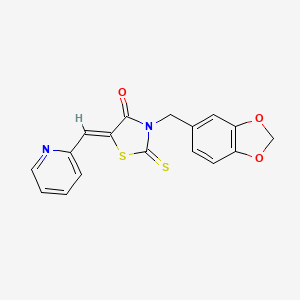
2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 1-NAPHTHOATE
Overview
Description
2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 1-NAPHTHOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a morpholinocarbothioyl group, and a naphthoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.
Introduction of the Morpholinocarbothioyl Group: This step involves the reaction of morpholine with carbon disulfide to form the morpholinocarbothioyl group.
Coupling with 1-Naphthoic Acid: The final step involves coupling the intermediate product with 1-naphthoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 1-NAPHTHOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENOL
- 2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL ACETATE
- 2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL BENZOATE
Uniqueness
2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 1-NAPHTHOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthoate moiety distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-2-28-22-16-18(23(30)25-12-14-27-15-13-25)10-11-21(22)29-24(26)20-9-5-7-17-6-3-4-8-19(17)20/h3-11,16H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYAQYRGFRUDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl {2-chloro-4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate](/img/structure/B3646444.png)


![2-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B3646477.png)
![N-benzyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3646479.png)


![7-benzylidene-3-(4-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3646495.png)
![N-[4-[[3-(2-ethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B3646505.png)
![5-[(5-methyl-2-furyl)methylene]-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3646525.png)
![N-(3-{[(2,3-dimethylphenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B3646531.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B3646535.png)
![(5Z)-1-(2-chlorophenyl)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3646536.png)
